molecular formula C12H9F4NO B2823349 N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide CAS No. 2411241-42-2

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide

Cat. No. B2823349
CAS RN: 2411241-42-2
M. Wt: 259.204
InChI Key: CHDOPYGUYFVTNT-UHFFFAOYSA-N
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Description

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide, also known as DFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DFB is a member of the but-2-ynamide family and is known for its ability to selectively inhibit the activity of certain enzymes.

Mechanism of Action

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide works by binding to the active site of the target enzyme and inhibiting its activity. It is a reversible inhibitor, meaning that it can bind and unbind from the enzyme. This compound has been shown to be a selective inhibitor of FAAH and MAGL, with little to no effect on other enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of endocannabinoids. Endocannabinoids play a role in various physiological processes, including pain sensation, mood regulation, and appetite. By increasing the levels of endocannabinoids, this compound has been shown to have potential therapeutic effects in the treatment of pain, anxiety, and obesity.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has several advantages for lab experiments. It is a selective inhibitor of FAAH and MAGL, which makes it useful for studying the role of endocannabinoids in various physiological processes. It is also a reversible inhibitor, which allows for the study of enzyme kinetics. However, this compound has some limitations. It is a toxic compound that requires careful handling, and its synthesis is complex and time-consuming.

Future Directions

There are several future directions for the study of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide. One area of research is the development of this compound analogs that have improved pharmacological properties, such as increased potency or selectivity. Another area of research is the study of the role of endocannabinoids in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for the treatment of various conditions.

Synthesis Methods

The synthesis of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide is a complex process that involves several steps. The first step is the preparation of the starting material, 2,5-difluorobenzyl bromide, which is obtained by reacting 2,5-difluoroaniline with sodium bromide and sulfuric acid. The second step involves the reaction of 2,5-difluorobenzyl bromide with 2,2-difluoroethylamine to form N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine. The final step is the reaction of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine with but-2-ynoic acid to form this compound.

Scientific Research Applications

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting the activity of these enzymes, this compound can increase the levels of endocannabinoids, which can have therapeutic effects.

properties

IUPAC Name

N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO/c1-2-3-10(18)17-11(12(15)16)8-6-7(13)4-5-9(8)14/h4-6,11-12H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDOPYGUYFVTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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